molecular formula C15H8ClFO4S B2803350 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one CAS No. 950257-28-0

3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2803350
CAS No.: 950257-28-0
M. Wt: 338.73
InChI Key: ZRRNDLWGNKOSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: 3-chloro-4-fluorobenzenesulfonyl chloride, base (e.g., triethylamine)

    Conditions: Room temperature, inert atmosphere

    Product: 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the chromenone core, followed by the introduction of the 3-chloro-4-fluorophenylsulfonyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.

  • Step 1: Synthesis of Chromenone Core

      Reagents: Salicylaldehyde, acetic anhydride

      Conditions: Reflux in the presence of a base such as pyridine

      Product: 2H-chromen-2-one

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, room temperature

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux

    Substitution: Sodium methoxide, methanol, reflux

Major Products

    Oxidation: Quinones

    Reduction: Corresponding sulfides

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-chloro-4-fluorophenyl)sulfonyl)alanine
  • 3-((3-chloro-4-fluorophenyl)sulfonyl)leucine

Uniqueness

Compared to similar compounds, 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFO4S/c16-11-8-10(5-6-12(11)17)22(19,20)14-7-9-3-1-2-4-13(9)21-15(14)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRNDLWGNKOSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.